molecular formula C15H11ClN2S2 B2517276 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-43-9

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No. B2517276
CAS RN: 338398-43-9
M. Wt: 318.84
InChI Key: FIQDMQBYZMJYRT-UHFFFAOYSA-N
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Description

“4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” is a chemical compound . It is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole derivatives have been studied extensively in medicinal chemistry due to their wide range of biological activities .

Scientific Research Applications

Antiviral Activity

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has demonstrated antiviral potential. Researchers have synthesized related indole derivatives and found that they exhibit inhibitory activity against influenza A and CoxB3 viruses . These findings suggest that this compound could be explored further as a potential antiviral agent.

Antidiabetic Effects

Thiadiazoles have been investigated as potential antidiabetic agents. While no direct studies exist for our compound, its heterocyclic nature and potential interactions with relevant receptors make it an interesting target for further evaluation.

Future Directions

The future directions for the study and application of “4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” and similar compounds could involve further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, more research could be conducted to elucidate their mechanisms of action and to optimize their synthesis processes .

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-13-8-6-11(7-9-13)10-19-15-14(17-18-20-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQDMQBYZMJYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

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